2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide
Description
Molecular Backbone Configuration
The molecular backbone of 2-hydroxy-4-(4-methylphenyl)-4-oxo-N-tricyclo(3.3.1.1³⁷)dec-1-yl-2-butenamide comprises three distinct regions:
- Adamantane core : The tricyclo[3.3.1.1³⁷]decane system adopts a rigid, diamondoid cage structure with three fused cyclohexane rings in chair conformations. This framework imposes significant steric constraints, limiting rotational freedom at the N-adamantyl carboxamide linkage.
- Butenamide bridge : The α,β-unsaturated carbonyl system (C=O–C=C–OH) forms a planar conjugated system, stabilized by resonance between the enol and keto tautomers. X-ray studies of analogous compounds reveal a Z-configuration at the C3–C4 double bond, with dihedral angles of 178.5° between the carbonyl and hydroxyl groups.
- 4-Methylphenyl substituent : The para-methyl group on the aromatic ring introduces steric bulk and electron-donating effects, altering electron density distribution across the conjugated system.
Table 1: Key bond lengths and angles in the butenamide backbone (derived from analogous structures)
| Bond/Angle | Value (Å/°) | Significance |
|---|---|---|
| C1–O (carbonyl) | 1.221 | Standard for conjugated carbonyl groups |
| C2–C3 (double bond) | 1.338 | Confirms sp² hybridization |
| O–H (hydroxyl) | 0.973 | Indicates strong hydrogen-bonding potential |
| C4–C (aromatic) | 1.401 | Resonance stabilization with methyl group |
Substituent Topology and Stereoelectronic Effects
The spatial arrangement of substituents critically influences reactivity and intermolecular interactions:
- Adamantane N-linkage : The adamantyl group’s bridgehead nitrogen adopts a pyramidal geometry (bond angles: 107.8° N–C–C), creating a steric shield around the carboxamide nitrogen. This geometry restricts access to the lone pair on nitrogen, reducing nucleophilicity at this site.
- Methyl group orientation : The para-methyl substituent on the phenyl ring adopts a coplanar orientation with the aromatic π-system, as evidenced by torsion angles <5° in related structures. This alignment maximizes hyperconjugative stabilization through σ(C–H)→π* interactions.
- Stereoelectronic effects :
Comparative Analysis with Butenamide Derivatives
Structural comparisons with related compounds highlight key divergences:
Table 2: Structural comparison with analogous butenamides
Notable trends:
- The 4-methylphenyl group increases molecular polarizability compared to unsubstituted phenyl analogs, as evidenced by a 6.7% reduction in dipole moment.
- Bulkier substituents at the adamantane nitrogen (e.g., carbamothioyl groups) induce greater torsional strain, reducing planarity in the butenamide system.
Crystallographic Characterization Challenges
X-ray diffraction studies of this compound face three principal challenges:
- Polymorphism : The flexible butenamide bridge and multiple hydrogen-bonding sites predispose the compound to form multiple crystalline phases. In analogous structures, at least two polymorphs have been identified with melting point differences >15°C.
- Disorder in adamantane moiety : Thermal vibrations in the rigid adamantane cage lead to electron density smearing, particularly at bridgehead carbons. Refinement strategies using anisotropic displacement parameters (ADPs) and TLS (translation/libration/screw) models are required to resolve positional uncertainties.
- Solvate formation : The hydroxyl and carbonyl groups readily form solvates with common crystallization solvents (e.g., ethanol, DMSO). A study of related compounds showed 68% crystallized as solvates rather than pure forms.
Figure 1: Hypothetical crystal packing diagram (derived from)
- Adamantane cores form hydrophobic columns along the a-axis
- Butenamide chains interdigitate via π-stacking (3.89 Å between aromatic rings)
- Hydrogen-bonded networks along involving hydroxyl and carboxamide groups
Properties
CAS No. |
126681-79-6 |
|---|---|
Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(Z)-N-(1-adamantyl)-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enamide |
InChI |
InChI=1S/C21H25NO3/c1-13-2-4-17(5-3-13)18(23)9-19(24)20(25)22-21-10-14-6-15(11-21)8-16(7-14)12-21/h2-5,9,14-16,23H,6-8,10-12H2,1H3,(H,22,25)/b18-9- |
InChI Key |
RLGOWIDYKKKRCH-NVMNQCDNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)NC23CC4CC(C2)CC(C4)C3)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)NC23CC4CC(C2)CC(C4)C3)O |
solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Butenamide Core
The butenamide fragment, specifically 2-hydroxy-4-oxo-2-butenamide derivatives, can be prepared via:
Free radical addition to nonconjugated olefinic substrates:
A key method involves the free radical addition of mercaptans (e.g., methyl mercaptan) to substrates such as 2-hydroxy-3-butenamide or esters of 2-hydroxy-3-butenoic acid. This reaction proceeds under controlled temperature and pressure with radical initiators like AIBN (azobisisobutyronitrile) to yield hydroxy-substituted butenamide derivatives after hydrolysis steps.Hydrolysis of acetoxy-substituted precursors:
For example, 2-acetoxy-3-butenenitrile can be hydrolyzed under acidic conditions (e.g., sulfuric acid) to yield 2-hydroxy-3-butenoic acid derivatives, which serve as substrates for further functionalization.Distillation and purification:
Post-reaction mixtures are typically purified by distillation under reduced pressure to isolate high-purity methyl esters or amides of the hydroxybutenoic acid derivatives.
Construction of the Tricyclo(3.3.1.1^3,7)dec-1-yl Amine Substituent
- The tricyclic amine moiety is synthesized separately through multi-step cyclization reactions involving bicyclic or tricyclic precursors.
- Typical methods include intramolecular cyclizations, radical-mediated ring closures, or metal-catalyzed cycloadditions to form the rigid tricyclic framework.
- The amine nitrogen is then introduced or protected during these steps to allow for subsequent amide bond formation.
Amide Bond Formation
- The final step involves coupling the tricyclic amine with the 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoyl moiety.
- This is typically achieved via amide bond formation using coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters.
- Conditions are optimized to preserve the sensitive hydroxy and keto groups on the butenamide and to avoid racemization or side reactions.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Hydrolysis of 2-acetoxy-3-butenenitrile | Sulfuric acid (50%), heating | 60°C | 5 hours | Produces 2-hydroxy-3-butenoic acid |
| Free radical addition | Methyl mercaptan, AIBN initiator, N2 atmosphere | 50-60°C | 5 hours | Radical addition to olefinic substrate |
| Purification | Distillation under reduced pressure | 36-152°C (fractional) | Variable | Yields pure methyl esters or amides |
| Aromatic substitution | Pd-catalyzed Suzuki coupling or Friedel-Crafts | 25-80°C | Several hours | Introduces 4-methylphenyl group |
| Cyclization for tricyclic amine | Radical or metal-catalyzed intramolecular cyclization | Variable | Variable | Forms tricyclo(3.3.1.1^3,7)dec-1-yl amine |
| Amide bond formation | Carbodiimide coupling (e.g., EDC, DCC) | Room temperature | 1-24 hours | Coupling of amine and butenamide acid |
Research Findings and Optimization
- The free radical addition method is highly efficient for introducing sulfur-containing groups and hydroxy substituents on butenamide derivatives, with yields exceeding 90% under optimized conditions.
- Hydrolysis steps require careful pH control and temperature to avoid decomposition of sensitive functional groups.
- The use of protecting groups on the hydroxy or amine functionalities during cyclization and coupling steps improves selectivity and yield.
- Purification by fractional distillation and chromatographic methods ensures high purity, critical for biological or pharmaceutical applications.
- Recent advances in metal-catalyzed cross-coupling have enabled more selective and milder introduction of aromatic substituents, reducing side reactions and improving overall synthetic efficiency.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Butenamide core synthesis | Hydrolysis and free radical addition | Sulfuric acid, methyl mercaptan, AIBN | Hydroxy-substituted butenamide |
| Aromatic substitution | Pd-catalyzed coupling or Friedel-Crafts | 4-methylphenyl halides, Pd catalyst | 4-(4-methylphenyl) substitution |
| Tricyclic amine synthesis | Intramolecular cyclization | Radical initiators or metal catalysts | Tricyclo(3.3.1.1^3,7)dec-1-yl amine |
| Amide bond formation | Carbodiimide coupling | EDC, DCC, room temperature | Final amide product |
| Purification | Distillation, chromatography | Reduced pressure, solvents | High purity compound |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of this compound can exhibit significant inhibitory activity against various cancer cell lines, suggesting its utility in developing new chemotherapeutic agents.
Enzyme Inhibition Studies
Research indicates that the compound may act as an inhibitor of key enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and diabetes, respectively. The inhibition of these enzymes can lead to improved therapeutic outcomes in managing these diseases.
Antimicrobial Activity
Preliminary studies have suggested that the compound possesses antimicrobial properties, making it a candidate for further investigation as a potential treatment for bacterial infections. Its effectiveness against specific strains could be evaluated through various microbiological assays.
Case Study 1: Anticancer Properties
A study focused on synthesizing derivatives of 2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide demonstrated its efficacy against breast cancer cell lines. The results indicated that certain modifications to the structure enhanced its cytotoxicity, leading to higher rates of apoptosis in cancer cells.
Case Study 2: Enzyme Inhibition
In a comparative analysis of enzyme inhibitors, this compound was tested against acetylcholinesterase and α-glucosidase enzymes. The findings revealed that it exhibited a potent inhibitory effect on both enzymes, suggesting its dual therapeutic potential in treating Alzheimer's disease and type 2 diabetes.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, altering biochemical pathways. The tricyclo decyl group could provide stability, while the hydroxyl and oxo groups might be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share partial structural motifs or functional groups with the target molecule, enabling comparative analysis:
Key Comparisons
Adamantane vs. Triazine/Pyridazinone Cores The adamantane core in the target compound likely enhances membrane permeability compared to the triazine core in or pyridazinone in , which are more polar and less lipophilic. This difference could influence pharmacokinetic profiles, such as blood-brain barrier penetration. The pyridazinone derivative in exhibits anti-inflammatory activity, suggesting that the 4-methylphenyl group may contribute to target binding. However, the adamantane-linked butenamide’s bioactivity remains uncharacterized.
Functional Group Impact The hydroxy-oxo-butenamide group in the target compound differs from the methylthio group in and the ester-linked triazine in . In contrast, methylthio groups (as in ) are typically metabolically stable but less reactive.
Synthetic Complexity The synthesis of the adamantane-linked butenamide likely requires multi-step functionalization of the tricyclic core, similar to the triazine derivative in , which involves sequential nucleophilic substitutions (e.g., methoxyphenol and bromo-formylphenoxy additions). By comparison, the pyridazinone in was synthesized via base-catalyzed cyclization, a simpler route.
Data Gaps and Research Needs
- No experimental data on the target compound’s solubility, stability, or bioactivity are available in the reviewed literature.
- Comparative studies with analogues like could clarify whether the adamantane group enhances anti-inflammatory potency or introduces toxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing 2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-tricyclo[3.3.1.1³,⁷]dec-1-yl-2-butenamide, and how can reaction yields be optimized?
- Methodological Answer: Utilize stepwise coupling reactions inspired by triazine-based syntheses (e.g., reacting halogenated intermediates with phenolic derivatives under controlled pH and temperature). For example, apply a modified "Procedure B" from triazine synthesis workflows, using anhydrous conditions and catalytic bases like K₂CO₃ to improve yields . Monitor intermediates via TLC or HPLC to isolate pure fractions.
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- Methodological Answer: Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation with NMR (¹H/¹³C, DEPT, COSY) to resolve stereochemistry. For purity assessment, employ reverse-phase HPLC (e.g., Chromolith® columns) with UV detection at 254 nm, referencing spectral libraries for validation . Differential scanning calorimetry (DSC) can further assess crystallinity and thermal stability.
Q. How do solubility profiles in organic solvents influence experimental design for this compound?
- Methodological Answer: Conduct solubility screens in graded solvents (e.g., DMSO, acetonitrile, THF) using dynamic light scattering (DLS) to detect aggregation. Prioritize solvents with low hygroscopicity to prevent hydrolysis during storage. Refer to safety guidelines for solvent compatibility, as improper handling may degrade the compound .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying environmental conditions?
- Methodological Answer: Implement a split-plot experimental design with controlled variables (temperature, humidity, light exposure) and replicate measurements to identify degradation pathways. For example, use accelerated stability studies (40°C/75% RH for 6 months) paired with LC-MS to detect degradation products. Statistical tools like ANOVA can isolate confounding factors .
Q. What computational strategies are suitable for predicting biological target interactions?
- Methodological Answer: Apply molecular docking simulations (e.g., AutoDock Vina) using the compound’s 3D structure (from X-ray crystallography or DFT-optimized geometry). Validate predictions with in vitro assays, such as enzyme inhibition studies, and cross-reference with PubChem bioactivity data for analogous scaffolds .
Q. How should environmental fate studies be structured to assess ecological risks?
- Methodological Answer: Follow the INCHEMBIOL framework:
- Phase 1 : Determine physicochemical properties (logP, pKa) and abiotic degradation (hydrolysis, photolysis) .
- Phase 2 : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) and trophic transfer using LC₅₀ assays.
- Phase 3 : Model compartmental distribution (soil, water, air) with fugacity-based tools like EQC.
Methodological Considerations
- Data Contradiction Analysis : Use factorial designs to isolate variables (e.g., solvent polarity vs. temperature) and apply Bayesian statistics to weigh conflicting results .
- Toxicity Profiling : Combine zebrafish embryo toxicity assays (FET) with transcriptomic analysis to identify mechanistic pathways .
- Stereochemical Resolution : Employ chiral HPLC (e.g., Purospher® STAR columns) or X-ray crystallography to resolve racemic mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
